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molecular formula C10H6F6O B1625867 2-[3,5-Bis(trifluoromethyl)phenyl]oxirane CAS No. 109086-18-2

2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No. B1625867
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735435B2

Procedure details

In a dry flask was placed NaH (1.09 g of 60% NaH, 27.27 mmol). DMSO (90 mL) was added followed by trimethylsulfoxonium iodide (7.0 g, 31.82 mmol). The reaction was stirred for 5 minutes and then 3,5-bis(trifluoromethyl)benzaldehyde (1.5 mL, 9.09 mmol) was added as a solution in DMSO (15 mL). The reaction was stirred at room temperature for 1 hour and then poured into ice/water (300 mL). The mixture was extracted with pentanes (3×150 mL). The pentane extracts were combined and filtered through a short plug of silica gel with 10% Et2O/pentanes. The filtrate was concentrated and the residue was purified by flash chromatography with 10% Et2O/pentanes to give 2-[3,5-bis(trifluoromethyl)phenyl]oxirane. Rf=0.42 (10% Et2O/pentanes). 1H NMR (CDCl3, 500 MHz) 7.82 (s, 1H), 7.74 (s, 2H), 3.99 (dd, J=3.9, 2.5 Hz, 1H), 3.23 (dd, J=5.2, 4.1 Hz, 1H), 2.79 (dd, J=5.5, 2.5 Hz, 1H).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[F:9][C:10]([F:24])([F:23])[C:11]1[CH:12]=[C:13]([CH:16]=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1)[CH:14]=[O:15]>CS(C)=O>[F:9][C:10]([F:23])([F:24])[C:11]1[CH:12]=[C:13]([CH:14]2[CH2:4][O:15]2)[CH:16]=[C:17]([C:19]([F:22])([F:20])[F:21])[CH:18]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Five
Name
Quantity
90 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a dry flask was placed
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with pentanes (3×150 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a short plug of silica gel with 10% Et2O/pentanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography with 10% Et2O/pentanes

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)C1OC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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